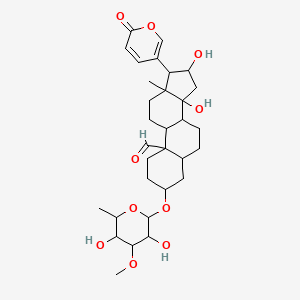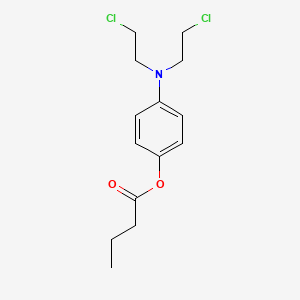
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H19K3NO6P2 and a molecular weight of 416.493 g/mol . This compound is known for its unique structure, which includes a heptylimino group and bisphosphonate moieties. It is commonly used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
The synthesis of tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate involves several steps. One common method includes the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to enhance yield and purity.
Análisis De Reacciones Químicas
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonate derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate compounds.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted bisphosphonates.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bone-related diseases due to its bisphosphonate structure.
Mecanismo De Acción
The mechanism of action of tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate involves its interaction with molecular targets and pathways. The bisphosphonate moieties in the compound allow it to bind to hydroxyapatite in bone tissue, inhibiting osteoclast-mediated bone resorption. This mechanism is similar to other bisphosphonates, where the compound attaches to bone surfaces and impairs osteoclast function, leading to reduced bone resorption and increased bone density .
Comparación Con Compuestos Similares
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate can be compared with other similar compounds, such as:
Tripotassium hydrogen ((hexylimino)bis(methylene))bisphosphonate: This compound has a similar structure but with a hexyl group instead of a heptyl group.
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate: This compound has an octyl group and shares similar characteristics with the heptylimino derivative.
The uniqueness of this compound lies in its specific heptylimino group, which may impart distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
94230-79-2 |
|---|---|
Fórmula molecular |
C9H20K3NO6P2 |
Peso molecular |
417.50 g/mol |
Nombre IUPAC |
tripotassium;[heptyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H23NO6P2.3K/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3 |
Clave InChI |
UREIUGWBHAULJK-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


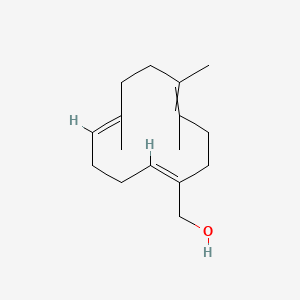
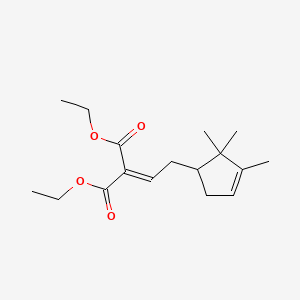

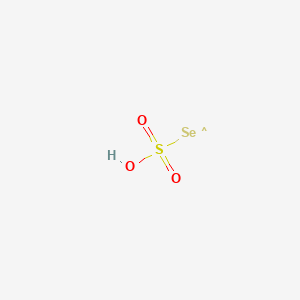
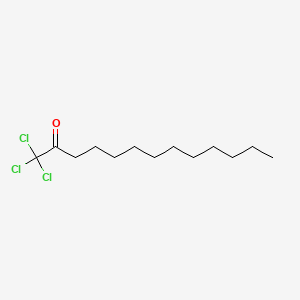

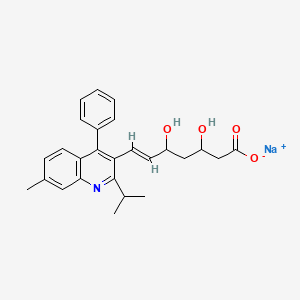

![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)


